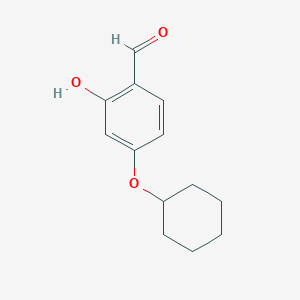

4-(Cyclohexyloxy)-2-hydroxybenzaldehyde

Description

4-(Cyclohexyloxy)-2-hydroxybenzaldehyde is a substituted aromatic aldehyde featuring a cyclohexyl ether group at the 4-position and a hydroxyl group at the 2-position. This compound is of significant interest in medicinal and materials chemistry due to its structural versatility. The cyclohexyloxy substituent introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological activity .

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

4-cyclohexyloxy-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C13H16O3/c14-9-10-6-7-12(8-13(10)15)16-11-4-2-1-3-5-11/h6-9,11,15H,1-5H2 |

InChI Key |

ZCIHDLDSAZLSQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2=CC(=C(C=C2)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-2-hydroxybenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 2-hydroxybenzaldehyde.

Etherification: The hydroxy group at the fourth position is etherified using cyclohexanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of 4-(Cyclohexyloxy)-2-hydroxybenzaldehyde can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 4-(Cyclohexyloxy)-2-hydroxybenzoic acid.

Reduction: 4-(Cyclohexyloxy)-2-hydroxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-(Cyclohexyloxy)-2-hydroxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-2-hydroxybenzaldehyde involves its interaction with various molecular targets:

Enzyme Inhibition: The aldehyde group can form covalent bonds with active site residues of enzymes, leading to inhibition.

Receptor Binding: The compound can interact with specific receptors, modulating their activity.

Pathways Involved: It can affect metabolic pathways involving aldehyde dehydrogenases and other related enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of 4-(Cyclohexyloxy)-2-hydroxybenzaldehyde and Analogs

| Compound Name | Substituent | Molecular Weight (g/mol) | Yield (%) | Physical State | Key Characteristics |

|---|---|---|---|---|---|

| 4-(Cyclohexyloxy)-2-hydroxybenzaldehyde | Cyclohexyloxy | 220.27* | N/A | Powder* | High lipophilicity, steric bulk |

| 4-Hydroxybenzaldehyde | -H | 122.12 | N/A | Powder | Parent compound; high reactivity |

| 4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (13a) | 4-Chlorobenzyloxy | 260.90 | 49.1 | Solid | Electron-withdrawing Cl substituent |

| 4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde (13b) | 2,4-Dichlorobenzyloxy | 295.00 | 50.4 | Solid | Increased halogenation; higher molecular weight |

| 4-(Cyclopropylmethoxy)benzaldehyde (2) | Cyclopropylmethoxy | 176.21 | N/A | Liquid | Smaller substituent; lower steric hindrance |

| 4-(Difluoromethoxy)-2-hydroxybenzaldehyde (3DHC) | Difluoromethoxy | 188.13 | N/A | Solid | Electron-withdrawing F groups; sensor applications |

*Calculated based on molecular formula. Physical state inferred from analogs.

Key Observations:

- Synthetic Yields : Chlorinated analogs (13a, 13b) exhibit moderate yields (~49–50%), likely due to steric and electronic effects during synthesis. The cyclohexyloxy analog’s yield is unreported but may face challenges due to the bulky cyclohexyl group .

- Electrochemical Properties : Difluoromethoxy-substituted derivatives (e.g., 3DHC) demonstrate utility in sensor applications, attributed to fluorine’s electronegativity and redox activity .

Structural and Crystallographic Comparisons

- Planarity and Intermolecular Interactions: The crystal structure of 2-[4-(2-formylphenoxy)butoxy]benzaldehyde () reveals near-planar geometry with C–H···O hydrogen bonding, forming layered structures.

- Hydrogen Bonding : The 2-hydroxy group in all analogs facilitates intramolecular hydrogen bonding with the aldehyde, stabilizing the structure. However, bulky substituents like cyclohexyloxy may sterically hinder intermolecular interactions compared to smaller groups (e.g., chlorobenzyloxy) .

Stability and Reactivity

- Electron-Donating vs. In contrast, chlorinated or fluorinated analogs (13a, 13b, 3DHC) are electron-withdrawing, increasing electrophilicity and reactivity toward nucleophiles .

- Thermal Stability : Bulky substituents like cyclohexyloxy may enhance thermal stability by reducing molecular mobility, whereas smaller groups (e.g., cyclopropylmethoxy) could lower melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.